molecular formula C28H20F3N3O2S B2946795 (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 392251-54-6

(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

货号: B2946795
CAS 编号: 392251-54-6
分子量: 519.54
InChI 键: HPJUDSXBNUKWFK-JWGURIENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the thiazolo[3,2-a]pyrimidine scaffold, which has been identified as a promising new chemotype for the inhibition of Protein Kinase Casein Kinase 2 (CK2) . CK2 is a constitutively active, growth factor-independent serine/threonine kinase, and changes in its expression or activity are frequently reported in various cancer cells, making it a compelling target for oncological research . Compounds within this structural class are known to act by competitively inhibiting CK2 at the ATP-binding site, demonstrating a high degree of selectivity across a panel of human protein kinases . The specific (Z) configuration around the exocyclic benzylidene double bond is a critical structural feature for biological activity, as confirmed by crystallographic studies of closely related analogues . The incorporation of a 4-(trifluoromethyl)benzylidene moiety at the 2-position and a carboxamide group at the 6-position is designed to optimize interactions within the enzyme's active site, potentially leading to enhanced potency and pharmacological properties. Research on similar compounds has shown that they not only exhibit anti-proliferative and pro-apoptotic effects against cancer cell lines but can also sensitize resistant cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis . This molecule is intended for research purposes to further elucidate the role of CK2 in cell signaling pathways and to explore its potential as a therapeutic target in diseases such as cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

IUPAC Name

(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-[[4-(trifluoromethyl)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F3N3O2S/c1-17-23(25(35)33-21-10-6-3-7-11-21)24(19-8-4-2-5-9-19)34-26(36)22(37-27(34)32-17)16-18-12-14-20(15-13-18)28(29,30)31/h2-16,24H,1H3,(H,33,35)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUDSXBNUKWFK-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine scaffold characterized by the following structural components:

  • A methyl group at position 7
  • A carbonyl group contributing to its reactivity
  • A diphenyl substitution enhancing lipophilicity
  • A trifluoromethyl group that may influence biological interactions

The molecular formula and weight are critical for understanding its pharmacokinetic properties. The presence of functional groups such as carbonyl and trifluoromethyl suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. In a study assessing various derivatives, compounds similar to (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated promising results against bacterial strains. The structure–activity relationship (SAR) revealed that modifications in the thiazole and pyrimidine rings significantly influenced antimicrobial potency .

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory properties. Compounds within this class have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. For instance, certain derivatives exhibited IC50 values indicating significant inhibition against COX-II . The structural modifications in (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide could enhance its anti-inflammatory potential.

Anticancer Activity

The anticancer potential of thiazolo[3,2-a]pyrimidines has been a focal point in recent studies. Research shows that these compounds can act as topoisomerase II inhibitors, disrupting cell cycle progression and inducing apoptosis in cancer cells . For instance, specific derivatives have demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin. The molecular docking studies suggest that (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide may interact favorably with the active sites of target proteins involved in cancer progression .

Study 1: Antimicrobial Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study found that modifications at specific positions significantly enhanced activity compared to standard antibiotics. Notably, compounds with higher lipophilicity showed improved membrane permeability and antimicrobial efficacy .

Study 2: COX Inhibition and Anti-inflammatory Assessment

In a comparative study of COX inhibitors, several thiazolo[3,2-a]pyrimidine derivatives were evaluated for their selectivity towards COX-II. The results indicated that compounds with specific substitutions exhibited greater selectivity and potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This points to the potential therapeutic applications of (Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide in treating inflammatory diseases.

Study 3: Anticancer Mechanism Investigation

A recent study focused on the anticancer effects of thiazolo[3,2-a]pyrimidines through their action on topoisomerase II. The findings revealed that specific derivatives caused significant cell death in A549 lung cancer cells via apoptosis. Molecular dynamics simulations confirmed stable binding interactions with the target enzyme .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations

Electron-Donating Groups (EDGs): Methoxy and methyl groups improve solubility but may reduce binding affinity to hydrophobic targets.

Synthetic Efficiency :

  • Yields for analogous compounds range from 57–78% , with higher yields observed for EDG-substituted benzaldehydes .
  • The target compound’s synthesis would likely follow the same reflux protocol in acetic anhydride/sodium acetate, though the trifluoromethyl group may require longer reaction times due to steric hindrance.

Structural Conformation :

  • X-ray crystallography of the 2,4,6-trimethoxy analog reveals a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with a dihedral angle of 80.94° between the fused ring and benzene moiety. This puckering is critical for intermolecular interactions, such as C–H···O hydrogen bonding .
  • The Z-configuration is conserved across all analogs, confirmed by NMR and X-ray data .

Table 2: Pharmacological Potential (Inferred from Evidence)

Compound Class Reported Activities Mechanism Insights (from Evidence)
Thiazolo[3,2-a]pyrimidines Antitumor, antimicrobial Fused heterocycles mimic purine bases, interfering with DNA/RNA synthesis
Methoxy-substituted derivatives Enhanced solubility for CNS penetration Methoxy groups facilitate blood-brain barrier traversal
Fluorinated analogs Improved metabolic stability and bioavailability Fluorine resists oxidative degradation in cytochrome P450

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。